Cyclopentyl(4-hydroxyphenyl)acetic acid
Description
Cyclopentyl(4-hydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a cyclopentyl group attached to the acetic acid backbone and a para-hydroxyphenyl moiety. The cyclopentyl group likely enhances lipophilicity compared to simpler analogs, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12,14H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQLQXJPZLMDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-hydroxyphenyl)acetic acid typically involves the reaction of cyclopentyl bromide with 4-hydroxyphenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopentyl(4-oxophenyl)acetic acid.
Reduction: Formation of cyclopentyl(4-hydroxyphenyl)ethanol.
Substitution: Formation of cyclopentyl(4-chlorophenyl)acetic acid.
Scientific Research Applications
Cyclopentyl(4-hydroxyphenyl)acetic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of cyclopentyl(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopentyl group may enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares Cyclopentyl(4-hydroxyphenyl)acetic acid with key analogs based on molecular features:
Key Observations:
- Lipophilicity : The cyclopentyl group in the target compound likely increases logP compared to 4-hydroxyphenylacetic acid, improving membrane permeability but reducing aqueous solubility.
- Steric Effects : Cyclopentyl substitution may hinder binding to flat enzymatic pockets compared to planar analogs like 4-hydroxyphenylacetic acid .
- Functional Groups: Methoxy or amino substituents in analogs alter electronic properties and metabolic pathways (e.g., O-methylation vs. deamination) .
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